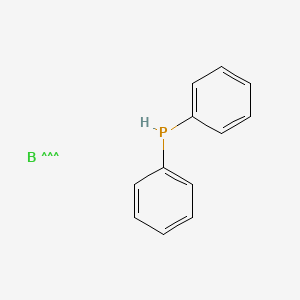

Diphenylphosphine borane

Description

The exact mass of the compound Borane-diphenylphosphine complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C12H11P.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNNYBXLESRLOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].C1=CC=C(C=C1)PC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455019 | |

| Record name | Borane diphenylphosphine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41593-58-2 | |

| Record name | Borane diphenylphosphine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borane-diphenylphosphine complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diphenylphosphine Borane: Synthesis, Properties, and Applications

Introduction: The Strategic Advantage of Borane Protection

Diphenylphosphine borane (Ph₂PH·BH₃) is a stable, versatile, and highly valuable reagent in modern organic synthesis. It serves as a protected form of diphenylphosphine, a powerful but notoriously air-sensitive secondary phosphine. The formation of a dative bond between the lone pair of the phosphorus atom and the Lewis acidic borane (BH₃) group effectively shields the phosphine from oxidation, making it significantly easier to handle, store, and utilize in a variety of chemical transformations.[1][2] This strategic protection allows chemists to harness the reactivity of the diphenylphosphino group without the stringent requirements of working with the free phosphine.[3]

This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its synthesis, explore its key physicochemical properties, and detail its diverse applications, with a particular focus on its role in the construction of complex molecules relevant to the pharmaceutical industry.

Synthesis of this compound: A Reliable and Scalable Protocol

The synthesis of this compound is most commonly achieved through the reaction of a diphenylphosphine precursor with a suitable borane source. While borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) complexes can be used, a more scalable and safer method utilizes sodium borohydride (NaBH₄) for the in-situ generation of borane.[4][5] This approach is not only efficient but also avoids the handling of more volatile and unstable borane complexes.[4]

A general and high-yielding method involves the reduction of an aryldichlorophosphine, followed by complexation with borane.[4] For the synthesis of this compound, this can be adapted from commercially available diphenylphosphine.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of phosphine-borane complexes.[4]

Materials:

-

Diphenylphosphine (Ph₂PH)

-

Sodium borohydride (NaBH₄)

-

Anhydrous 1,2-dimethoxyethane (DME)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Diethyl ether or ethyl acetate

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line is flame-dried and allowed to cool to room temperature under a stream of nitrogen or argon.

-

Reagent Addition: Anhydrous DME (e.g., 30 mL) is added to the flask and cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄) is then added portion-wise to the cooled solvent.

-

Addition of Diphenylphosphine: Diphenylphosphine, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred suspension of NaBH₄ in DME at 0 °C over a period of 30-60 minutes.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for a specified duration (typically 1-2 hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow, dropwise addition of deionized water at 0 °C to decompose any unreacted NaBH₄.

-

Extraction: The aqueous layer is extracted several times with diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a white solid.[2]

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its key physical and spectroscopic properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄BP | [2][6] |

| Molecular Weight | 200.02 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [2][6] |

| Melting Point | 47-50 °C | [1][2][6] |

| Boiling Point | 148-150 °C at 10 mmHg | [1][2] |

| Solubility | Soluble in many organic solvents (THF, CH₂Cl₂, CHCl₃), decomposes in water | [6] |

| ¹H NMR (CDCl₃) | δ (ppm): 7.7-7.3 (m, 10H, Ar-H), ~5.5 (dq, 1H, P-H), 1.7-0.7 (br q, 3H, B-H) | [2] |

| ¹³C NMR (CDCl₃) | Aromatic carbons typically appear in the range of δ 128-135 ppm. The carbon attached to phosphorus will show a doublet due to C-P coupling. | [2] |

| ³¹P NMR (CDCl₃) | δ (ppm): ~15-20 (broad multiplet due to P-B and P-H coupling) | [2][7] |

| ¹¹B NMR (CDCl₃) | δ (ppm): ~ -35 to -45 (quartet, ¹J(B,H) ~95-100 Hz) | [8] |

| FTIR (cm⁻¹) | ~2385 (B-H stretch), ~2340 (P-H stretch), aromatic C-H and C=C stretches | [2] |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Applications in Organic Synthesis and Drug Development

The stability and predictable reactivity of this compound make it a valuable tool in a wide range of synthetic applications, from academic research to industrial-scale pharmaceutical production.

Precursor to Phosphine Ligands for Cross-Coupling Reactions

This compound is a key starting material for the synthesis of more complex phosphine ligands, which are crucial for a variety of transition metal-catalyzed cross-coupling reactions. The borane protecting group allows for functionalization of the phosphine molecule without concomitant oxidation. The borane group can be readily removed (deprotected) using an amine base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to liberate the free phosphine just before its use in a catalytic reaction.[2][9]

This compound-derived ligands are extensively used in:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organohalides.[1][10]

-

Heck Reaction: Vinylation of aryl halides.[1]

-

Buchwald-Hartwig Amination: Formation of C-N bonds.[1]

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[1]

-

Stille Coupling: Coupling of organostannanes with organohalides.[1]

-

Negishi Coupling: Coupling of organozinc compounds with organohalides.[1]

The borane protection strategy is particularly advantageous as it prevents the phosphine from acting as a poison to the metal catalyst through undesired coordination or oxidation, thereby improving the efficiency and reproducibility of the catalytic process.[2]

Role in Drug Discovery and Development

The synthesis of complex, biologically active molecules often requires multi-step sequences where functional group tolerance and air-stability of reagents are paramount. This compound and its derivatives have found application in this arena.[11]

-

Synthesis of Complex Pharmaceutical Intermediates: Its use in robust cross-coupling reactions allows for the efficient construction of the carbon skeletons of many drug molecules.[11]

-

Neuroprotective Agents: Phosphine-borane complexes have been investigated as potential neuroprotective agents. The borane adduct acts as a prodrug, protecting the reactive phosphine until it reaches its biological target.[12]

-

Biofunctional Molecules: The phosphine-borane moiety has been explored as a molecular framework for the development of novel biofunctional molecules, including progesterone receptor antagonists.[13]

Safety and Handling

While this compound is significantly more stable than free diphenylphosphine, it is still a reactive chemical that requires careful handling.

-

Air and Moisture Sensitivity: Although less sensitive to air than the free phosphine, it is still recommended to handle and store this compound under an inert atmosphere (nitrogen or argon) to prevent slow oxidation over time.[6] It is also sensitive to moisture and will decompose in the presence of water.[6]

-

Hazards: this compound is classified as a substance that, in contact with water, releases flammable gases.[6] It can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from water and oxidizing agents.[6]

Conclusion

This compound is a cornerstone reagent for modern synthetic chemistry, offering a practical and efficient solution to the challenges associated with handling air-sensitive secondary phosphines. Its stability, coupled with the ease of deprotection, has cemented its role in the synthesis of a vast array of phosphine ligands essential for transition metal catalysis. For researchers in drug development, this compound provides a reliable tool for the construction of complex molecular architectures and serves as an interesting scaffold for the design of novel therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for its effective and safe implementation in the laboratory.

References

-

Oh, Y., et al. (2023). Borane-Protecting Strategy for Hydrosilylation of Phosphorus-Containing Olefins. ACS Omega. [Link]

-

Herber, U., et al. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics. [Link]

-

P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. (n.d.). MDPI. Retrieved from [Link]

-

University of Ottawa. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

European Patent Office. (2023). METHODS FOR PREPARING ARYLPHOSPHINE-BORANE COMPLEXES. EP 3853172 B1. [Link]

-

PubChem. (n.d.). Diphenylphosphine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2020). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. [Link]

-

Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology. [Link]

-

ResearchGate. (n.d.). J(11B, 11B) coupling constants measured from experiment and predicted by DFT. [Link]

-

European Patent Office. (n.d.). PROCESS FOR PREPARATION OF DIPHOSPHINE COMPOUNDS AND INTERMEDIATES FOR THE PROCESS. Patent 1452537. [Link]

-

Lloyd-Jones, G. C., & Taylor, N. P. (2015). Mechanism of Phosphine Borane Deprotection with Amines: The Effects of Phosphine, Solvent and Amine on Rate and Efficiency. Chemistry – A European Journal. [Link]

-

Alcaraz, G., et al. (2009). First Dibenzophospholyl(diphenylphosphino)methane−Borane Hybrid P−(η2-BH3) Ligand: Synthesis and Rhodium(I) Complex. Organometallics. [Link]

-

De Vleeschouwer, F., et al. (2012). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Reddit. (2014). Effect of boron groups on 13C NMR chemical shift. r/chemistry. [Link]

-

Wrackmeyer, B. (2004). Indirect Nuclear Spin-Spin Coupling Constants nJ(11B, 1H) and nJ(11B, 11B) in Boron Hydrides. Zeitschrift für Naturforschung B. [Link]

-

Synthesis of diphenylphosphinic acid esters. (n.d.). Universitat de Barcelona. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Borane Tetrahydrofuran. Retrieved from [Link]

-

Ereztech. (n.d.). Borane diphenylphosphine complex. Retrieved from [Link]

-

Wi, S., et al. (2021). Solid-State 11B NMR Studies of Coinage Metal Complexes Containing a Phosphine Substituted Diboraantracene Ligand. Chemical Communications. [Link]

-

Royal Society of Chemistry. (n.d.). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. [Link]

-

Ronsdale, R., et al. (n.d.). Predicting Absorption-Distribution Properties of Neuroprotective Phosphine-Borane Compounds Using In Silico Modeling and Machine Learning. MDPI. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]

-

MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. [Link]

-

Taylor & Francis. (n.d.). Reactions of substituted arynes and diphenylphosphine oxide or diphenylphosphine-borane complex toward dibenzophospholes – impact of aryne substituents. [Link]

-

Magritek. (2021). Characterizing SPHOS by 1H, 13C and 31P NMR. [Link]

-

Royal Society of Chemistry. (n.d.). Reactions of phosphines with electron deficient boranes. [Link]

-

NPTEL IIT Bombay. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]

-

ResearchGate. (n.d.). Fourier-transform infrared spectroscopy (FTIR) spectra of bulk boron and borophene flakes. [Link]

-

National Center for Biotechnology Information. (n.d.). Physicochemical characterization of B-hydroxyphenyl phosphine borane derivatives and their evaluation as nuclear estrogen receptor ligands. [Link]

Sources

- 1. Borane diphenylphosphine complex 98 41593-58-2 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]

- 4. data.epo.org [data.epo.org]

- 5. Borane Tetrahydrofuran [commonorganicchemistry.com]

- 6. Borane-diphenylphosphine Complex, 94% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemimpex.com [chemimpex.com]

- 12. mdpi.com [mdpi.com]

- 13. Physicochemical characterization of B-hydroxyphenyl phosphine borane derivatives and their evaluation as nuclear estrogen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Diphenylphosphine Borane (CAS 41593-58-2): Synthesis, Reactivity, and Core Applications

Abstract: This technical guide provides a comprehensive overview of Diphenylphosphine borane (DPPB), CAS No. 41593-58-2, tailored for researchers, medicinal chemists, and process development scientists. Moving beyond a simple catalogue of facts, this document delves into the fundamental chemistry, practical handling, and strategic applications of this versatile reagent. We will explore the rationale behind its synthesis, the nuances of its reactivity as a protected phosphine source, and provide validated protocols for its use in key synthetic transformations, including ligand synthesis and cross-coupling reactions. The aim is to equip the reader with not only the "how" but also the "why," fostering a deeper understanding of how to effectively integrate DPPB into complex synthetic workflows.

The Strategic Advantage of Borane Protection: An Introduction

In the realm of synthetic chemistry, particularly in catalysis and the synthesis of complex pharmaceuticals, phosphine ligands are indispensable. However, the utility of the parent secondary phosphine, diphenylphosphine (Ph₂PH), is often hampered by its operational challenges; it is a pyrophoric liquid that readily oxidizes upon exposure to air, complicating its storage and handling.[1][2]

This compound (Ph₂PH·BH₃), hereafter DPPB, elegantly circumvents these issues. As a white, crystalline, air-stable solid, it serves as a robust and user-friendly surrogate for diphenylphosphine.[3][4] The borane moiety acts as a protecting group for the lone pair on the phosphorus atom, effectively neutralizing its susceptibility to oxidation without rendering it inert.[1][4] This protection is reversible, allowing for the in situ generation of the active phosphine species under specific reaction conditions. This unique combination of stability and controlled reactivity makes DPPB a cornerstone reagent in modern organic synthesis, from academic laboratories to industrial-scale manufacturing.[3]

Synthesis and Physicochemical Profile

The accessibility of DPPB is underpinned by its straightforward and efficient synthesis, typically achieved by the direct reaction of diphenylphosphine with a stable borane source.

Protocol: Laboratory-Scale Synthesis of DPPB

This protocol describes a standard method for preparing DPPB from diphenylphosphine and borane dimethyl sulfide complex.

Core Principle: The synthesis is an acid-base reaction in the Lewis sense, where the lone pair of the phosphorus atom (the Lewis base) attacks the electron-deficient boron atom of the borane complex (the Lewis acid) to form a stable dative P–B bond.[4]

Step-by-Step Methodology:

-

Inerting the Apparatus: A two- or three-neck round-bottom flask containing a magnetic stir bar is flame-dried under vacuum and backfilled with an inert gas (e.g., nitrogen or argon). Maintaining an inert atmosphere throughout the initial steps is critical to prevent the oxidation of the diphenylphosphine starting material.

-

Reagent Charging: Anhydrous tetrahydrofuran (THF) is added to the flask via syringe, followed by the slow addition of diphenylphosphine (1.0 equivalent).

-

Controlled Addition: The solution is cooled to 0 °C in an ice bath. A solution of borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.05 equivalents) is then added dropwise via syringe over 20-30 minutes. The cooling and slow addition are crucial to manage the exothermic nature of the complexation.

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure full conversion.

-

Work-up and Isolation: The reaction is carefully quenched by the slow addition of deionized water. The organic layer is separated, and the aqueous phase is extracted with a suitable solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude white solid is typically purified by recrystallization from a solvent such as ethanol or a mixture of hexanes/ethyl acetate to yield pure DPPB as a crystalline solid.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of DPPB.

| Property | Value | Source(s) |

| CAS Number | 41593-58-2 | [3][5][6] |

| Molecular Formula | C₁₂H₁₄BP | [3][6][7] |

| Molecular Weight | 200.03 g/mol | [3][5][7][8] |

| Appearance | White to off-white crystalline solid/powder | [3][6][8] |

| Melting Point | 47-50 °C | [3][6][9] |

| Boiling Point | 148-150 °C at 10 mmHg | [3][9] |

| Solubility | Soluble in THF, CH₂Cl₂, toluene; Decomposes in water | [8] |

| Stability | Air-stable solid; protect from moisture | [4][10] |

Core Reactivity: A Versatile Phosphorus Nucleophile

The synthetic utility of DPPB is centered on its ability to function as a precursor to the diphenylphosphide anion, a potent phosphorus-based nucleophile. This is typically achieved through deprotonation with a strong, non-nucleophilic base.

Deprotonation and Nucleophilic Substitution

The P-H proton of DPPB is acidic enough to be removed by strong bases like n-butyllithium (n-BuLi), forming the lithium diphenylphosphide-borane complex. This species is a highly effective nucleophile for forming new P-C bonds via reaction with various electrophiles.

Causality of Reagent Choice: n-BuLi is an ideal choice because it is a strong, commercially available base. The resulting lithium cation coordinates with the phosphide, and the butane byproduct is a volatile gas that does not interfere with the reaction. The reaction is performed at low temperatures (-78 °C) to control reactivity and prevent side reactions.

Sources

- 1. Diphenylphosphine - Wikipedia [en.wikipedia.org]

- 2. gelest.com [gelest.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Phosphine-borane - Wikipedia [en.wikipedia.org]

- 5. Borane diphenylphosphine complex 98 41593-58-2 [sigmaaldrich.com]

- 6. Borane diphenylphosphine complex | Diphenylphosphineborane | C12H14BP - Ereztech [ereztech.com]

- 7. fishersci.com [fishersci.com]

- 8. americanelements.com [americanelements.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to Diphenylphosphine Borane: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Diphenylphosphine borane, a stable and versatile phosphine-borane adduct, has emerged as a important reagent in contemporary organic synthesis and medicinal chemistry. This guide provides an in-depth exploration of its fundamental properties, synthesis, and diverse applications, offering field-proven insights for its effective utilization in the laboratory.

Core Physicochemical Properties

This compound, systematically named (diphenylphosphino)trihydroboron, is a white crystalline solid at room temperature.[1][2] Its stability to air and moisture, a significant advantage over the parent diphenylphosphine which is a foul-smelling and easily oxidized liquid, makes it a more convenient and safer reagent to handle.[3]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄BP | [4] |

| Molecular Weight | 200.02 g/mol | [1][2] |

| CAS Number | 41593-58-2 | [1][4] |

| Appearance | White to off-white crystals or powder | [1][2] |

| Melting Point | 47-50 °C | [1][2][4] |

| Boiling Point | 148-150 °C at 10 mmHg | [1][4] |

| Solubility | Decomposes in water | [4] |

The borane moiety acts as a protecting group for the phosphine, preventing its facile oxidation.[3] This protection is reversible, allowing for the in-situ generation of diphenylphosphine when needed, a key aspect of its reactivity.

Synthesis and Handling

The synthesis of this compound is typically achieved through the reaction of diphenylphosphine with a borane source, such as borane dimethyl sulfide complex or borane-tetrahydrofuran complex. The lone pair of electrons on the phosphorus atom of diphenylphosphine forms a dative bond with the empty p-orbital of the boron atom in the borane.

Caption: General reaction scheme for the synthesis of this compound.

Handling Precautions: this compound is classified as a water-reactive solid that releases flammable gas upon contact with water.[2][4] Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.[4] Appropriate personal protective equipment, including gloves and safety glasses, should always be worn.

Key Applications in Organic Synthesis

The utility of this compound stems from its dual nature: a stable, protected form of a secondary phosphine and a source of nucleophilic phosphorus.

In Situ Generation of Diphenylphosphine for Catalysis

A primary application of this compound is as a precursor to diphenylphosphine for use in various transition-metal-catalyzed cross-coupling reactions. The borane protecting group can be removed under specific reaction conditions, liberating the active phosphine ligand. This strategy is particularly advantageous as it avoids the handling of the air-sensitive free phosphine.

Caption: Workflow for the in situ generation of diphenylphosphine from its borane complex for catalysis.

This approach has found widespread use in reactions such as:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.

-

Buchwald-Hartwig Amination: Synthesis of carbon-nitrogen bonds.

-

Heck Reaction: Vinylation of aryl halides.

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

Reducing Agent

This compound can also function as a mild and selective reducing agent.[1] This reactivity is attributed to the hydridic character of the B-H bonds. It can be employed for the reduction of certain functional groups, offering a valuable alternative to other borane-based reagents.

Synthesis of Phosphine-Containing Molecules

The phosphorus atom in this compound retains its nucleophilicity, allowing it to participate in various nucleophilic substitution and addition reactions. This property is exploited in the synthesis of more complex phosphine ligands and other organophosphorus compounds, which are crucial in catalysis and materials science.[1]

Experimental Protocols

General Procedure for In Situ Ligand Formation in a Cross-Coupling Reaction

Disclaimer: This is a generalized procedure and should be adapted and optimized for specific substrates and catalytic systems.

-

Inert Atmosphere: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv).

-

Ligand Addition: Add this compound (0.04 equiv).

-

Solvent and Base: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times. Add the anhydrous solvent (e.g., toluene) and the base (e.g., K₂CO₃, 2.0 equiv).

-

Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile reagent in modern chemical synthesis. Its stability, ease of handling, and predictable reactivity make it an excellent choice for researchers in both academic and industrial settings. A thorough understanding of its properties and applications, as detailed in this guide, will enable scientists and drug development professionals to leverage its full potential in the synthesis of complex molecules and the development of innovative catalytic systems.

References

-

PubChem. Triphenylphosphine Borane. National Center for Biotechnology Information. [Link]

-

Ereztech. Borane diphenylphosphine complex | Diphenylphosphineborane. [Link]

-

Wikipedia. Diphenylphosphine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Borane diphenylphosphine complex | Diphenylphosphineborane | C12H14BP - Ereztech [ereztech.com]

- 3. Diphenylphosphine - Wikipedia [en.wikipedia.org]

- 4. Borane-diphenylphosphine Complex, 94% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Structure and Bonding of Diphenylphosphine Borane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Reagent

Diphenylphosphine borane, ((C₆H₅)₂PH·BH₃), emerges as a compound of significant interest at the intersection of organic synthesis, materials science, and medicinal chemistry. This air-stable, solid phosphine-borane adduct serves as a valuable precursor to a range of organophosphorus compounds and has demonstrated considerable utility as a reducing agent and a ligand in various catalytic reactions.[1] Its growing importance, particularly in the synthesis of complex molecules relevant to drug discovery, necessitates a comprehensive understanding of its fundamental structural and bonding characteristics.[2] This guide provides a detailed exploration of the molecular architecture, the nature of the crucial phosphorus-boron bond, and the spectroscopic signatures that define this versatile reagent.

Molecular Architecture: A Tetrahedral Dance of Phosphorus and Boron

The central feature of the this compound molecule is the dative covalent bond between the phosphorus atom of the diphenylphosphine moiety and the boron atom of the borane group. Both the phosphorus and boron centers adopt a tetrahedral geometry. The phosphorus atom is bonded to two phenyl groups, one hydrogen atom, and the boron atom. The boron atom, in turn, is bonded to the phosphorus atom and three hydrogen atoms.

Diagram: Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound.

Based on data from analogous structures, the P-B bond length is expected to be in the range of 1.90 - 2.00 Å. The bond angles around the phosphorus and boron atoms will deviate slightly from the ideal tetrahedral angle of 109.5° due to the steric bulk of the phenyl groups and the different electronic nature of the substituents.

The Heart of the Matter: The Phosphorus-Boron Dative Bond

The interaction between the phosphorus and boron atoms in this compound is best described as a dative covalent bond. In this arrangement, the phosphorus atom, acting as a Lewis base, donates its lone pair of electrons to the empty p-orbital of the boron atom, which acts as a Lewis acid. This electron donation results in the formation of a stable adduct, rendering the otherwise pyrophoric diphenylphosphine air-stable.

Theoretical studies on phosphine-borane adducts reveal that the P-B bond is primarily a σ-bond, formed from the overlap of the phosphorus lone pair orbital and the empty p-orbital on boron.[6] The strength of this bond is influenced by the electronic properties of the substituents on the phosphorus atom. The electron-withdrawing nature of the phenyl groups in diphenylphosphine slightly reduces the Lewis basicity of the phosphorus atom compared to trialkylphosphines, leading to a slightly weaker P-B bond.[6]

This dative bond is not merely a simple electrostatic interaction. There is also a degree of back-bonding, where electron density from the B-H σ-orbitals can be donated into empty d-orbitals on the phosphorus atom.[6] This back-donation, though a minor contributor to the overall bonding, further stabilizes the adduct.

Spectroscopic Fingerprints: Deciphering the Structure

A combination of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provides the essential tools for characterizing this compound and confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is particularly powerful for probing the environment of the key atoms in this compound: ¹H, ¹¹B, and ³¹P.

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H | ~7.3-7.8 | Multiplet | - | Phenyl protons |

| ~5.0 | Doublet of Quartets | ¹JPH ≈ 350, JHB ≈ 90 | P-H proton | |

| ~0.5-1.5 | Quartet | ¹JBH ≈ 90 | B-H protons | |

| ¹¹B | ~ -40.23 | Multiplet | - | BH₃ |

| ³¹P | ~ +15 to +25 | Broad Multiplet | - | Ph₂PH |

Table 1: Typical NMR Spectroscopic Data for this compound. [4][7][8]

Diagram: NMR Correlation in this compound

Caption: Key NMR correlations in this compound.

-

¹H NMR: The proton spectrum displays distinct regions. The aromatic protons of the phenyl groups appear as a complex multiplet in the downfield region. The proton attached directly to the phosphorus atom (P-H) gives rise to a characteristic doublet of quartets due to coupling with the phosphorus nucleus (a large one-bond coupling, ¹JPH) and the three equivalent boron-hydride protons (a smaller two-bond coupling, ²JHB). The three protons on the boron atom (B-H) appear as a broad quartet due to coupling with the ¹¹B nucleus (spin I = 3/2).

-

¹¹B NMR: The ¹¹B NMR spectrum exhibits a multiplet in the upfield region, which is characteristic of a tetracoordinate boron atom in a phosphine-borane adduct.[4] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.

-

³¹P NMR: The ³¹P NMR spectrum shows a broad multiplet in the positive chemical shift range. The multiplicity arises from coupling to the directly attached proton (¹JPH) and the three boron-hydride protons (²JPH). The broadness is a result of coupling to the quadrupolar ¹¹B nucleus.[1][9]

The choice of these specific NMR experiments is causal. ¹H NMR provides a map of the proton environments, allowing for the identification of the phenyl, P-H, and B-H protons. ³¹P NMR is crucial for confirming the presence of the phosphine and its coordination to the borane, as the chemical shift moves significantly upon adduct formation. ¹¹B NMR provides direct evidence for the borane moiety and its tetrahedral coordination environment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the key functional groups and vibrational modes within the this compound molecule. The spectrum is characterized by several key absorption bands.

| **Frequency (cm⁻¹) ** | Vibrational Mode | Intensity |

| ~2950-3050 | C-H stretch (aromatic) | Medium |

| ~2400 | P-H stretch | Medium-Strong |

| ~2360 | B-H stretch (asymmetric) | Strong |

| ~2280 | B-H stretch (symmetric) | Strong |

| ~1435 | P-Ph stretch | Medium |

| ~1100 | B-H bend | Strong |

| ~690 and ~740 | C-H bend (aromatic out-of-plane) | Strong |

Table 2: Characteristic Infrared Absorption Frequencies for this compound. [7][10][11]

The P-H stretching frequency is a particularly useful diagnostic peak. In the free diphenylphosphine, this vibration occurs at a lower frequency. Upon coordination to borane, the P-H bond is strengthened, leading to a shift to a higher wavenumber. Similarly, the B-H stretching vibrations are characteristic of the BH₃ group and are readily identifiable. The presence of these distinct bands provides a rapid and reliable method for confirming the formation of the phosphine-borane adduct.

Synthesis and Handling: A Practical Approach

The synthesis of this compound is typically achieved through the direct reaction of diphenylphosphine with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).[4]

Diagram: Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from diphenylphosphine and borane-tetrahydrofuran complex.

Materials:

-

Diphenylphosphine ((C₆H₅)₂PH)

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Schlenk flask and other standard inert atmosphere glassware

-

Magnetic stirrer

-

Nitrogen or Argon gas supply

Procedure:

-

Inert Atmosphere: Assemble the glassware and purge with a stream of dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction. This is a self-validating step as the exclusion of oxygen and moisture is critical to prevent the oxidation of diphenylphosphine.

-

Reactant Preparation: In the Schlenk flask, dissolve diphenylphosphine (1.0 eq) in anhydrous THF.

-

Reaction: Cool the solution of diphenylphosphine to 0 °C using an ice bath. While stirring, add the borane-tetrahydrofuran complex solution (1.0 eq) dropwise via a syringe. The dropwise addition at low temperature helps to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the signal for free diphenylphosphine and the appearance of the signal for the borane adduct. This provides an in-process control to ensure reaction completion.

-

Isolation: Remove the THF under reduced pressure to obtain a crude solid.

-

Purification: Wash the solid with cold, anhydrous hexane to remove any unreacted starting materials or byproducts. Dry the resulting white solid under vacuum.

-

Characterization: Confirm the identity and purity of the product by melting point determination and spectroscopic analysis (NMR and IR), comparing the data to established values. This final characterization validates the success of the synthesis.

Causality in Experimental Choices:

-

Inert Atmosphere: Diphenylphosphine is readily oxidized by air. The use of an inert atmosphere is crucial to prevent the formation of diphenylphosphine oxide, which would contaminate the product and reduce the yield.

-

Anhydrous Solvents: Borane reagents are sensitive to moisture. The use of anhydrous solvents prevents the decomposition of the borane source and ensures the efficient formation of the desired adduct.

-

Low-Temperature Addition: The reaction between a phosphine and borane is often exothermic. Adding the borane solution slowly at 0 °C helps to dissipate the heat of reaction, preventing potential side reactions and ensuring a controlled process.

Applications in Drug Development and Beyond

The stability and unique reactivity of this compound make it a valuable tool in modern organic synthesis, with direct implications for drug development.

-

Reducing Agent: It serves as a mild and selective reducing agent for various functional groups.[1]

-

Ligand Precursor: The borane group acts as a protective group for the phosphorus lone pair, allowing for modifications to other parts of the molecule without oxidation of the phosphine. The borane can then be readily removed to generate the free phosphine, which can act as a ligand in transition metal catalysis. This strategy is widely used in the synthesis of chiral phosphine ligands for asymmetric catalysis, a cornerstone of modern pharmaceutical synthesis.[12]

-

Coupling Reactions: this compound is employed as a phosphinating agent in various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to form P-C bonds.[13]

-

Medicinal Chemistry: The phosphine-borane moiety itself is being explored as a novel pharmacophore in drug design. These compounds have shown potential as neuroprotective agents.[14]

Conclusion

This compound is a compound of significant synthetic utility, underpinned by its unique structural and bonding characteristics. The stable, tetrahedral arrangement around the phosphorus and boron centers, facilitated by the dative P-B bond, renders the molecule air-stable and easy to handle. Its spectroscopic signatures, particularly in multinuclear NMR and IR spectroscopy, provide a clear and unambiguous means of identification and characterization. A thorough understanding of these fundamental properties is essential for researchers and scientists seeking to harness the full potential of this versatile reagent in the synthesis of novel therapeutics and advanced materials.

References

-

CCDC 189566: Experimental Crystal Structure Determination. The Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Nucleophilic displacement of ammonia from ammonia borane for the preparation of alkylamine-, pyridine- and phosphine-boranes. The Royal Society of Chemistry. [Link]

-

Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. MDPI. [Link]

-

Borane diphenylphosphine complex. SpectraBase. [Link]

-

The first synthesis and X-ray crystallographic analysis of an oxygen-bridged planarized triphenylborane. Chemical Communications (RSC Publishing). [Link]

-

Vinylphosphine-borane: synthesis, gas phase infrared spectroscopy, and quantum chemical vibrational calculations. PubMed. [Link]

-

Predicting Absorption-Distribution Properties of Neuroprotective Phosphine-Borane Compounds Using In Silico Modeling and Machine Learning. MDPI. [Link]

-

The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. MDPI. [Link]

-

X‐ray crystal structures of (a) 47 a (CCDC 624246) (b) 49 (CCDC 678718)... ResearchGate. [Link]

-

X-ray crystallographic structure of iminophosphorane, (top row, left to right). ResearchGate. [Link]

-

Synthesis and Use of Borane and Platinum(II) Complexes of 3-Diphenylphosphino-1-phenylphospholane (LuPhos). ResearchGate. [Link]

-

A Direct Synthesis of P-Chiral Phosphine−Boranes via Dynamic Resolution of Lithiated Racemic tert-Butylphenylphosphine−Borane with (−)-Sparteine. Journal of the American Chemical Society. [Link]

-

PROCESS FOR PREPARATION OF DIPHOSPHINE COMPOUNDS AND INTERMEDIATES FOR THE PROCESS. Patent 1452537 - EPO. [Link]

-

Bonding in triphenylphosphine borane and related molecules. Transactions of the Faraday Society (RSC Publishing). [Link]

-

Physicochemical characterization of B-hydroxyphenyl phosphine borane derivatives and their evaluation as nuclear estrogen receptor ligands. PMC - PubMed Central. [Link]

-

Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranes. Journal of the American Chemical Society. [Link]

-

First Dibenzophospholyl(diphenylphosphino)methane−Borane Hybrid P−(η2-BH3) Ligand: Synthesis and Rhodium(I) Complex. Organometallics - ACS Publications. [Link]

-

11B NMR Chemical Shifts. SDSU Chemistry. [Link]

-

31 Phosphorus NMR. University of Ottawa. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PROCESS FOR PREPARATION OF DIPHOSPHINE COMPOUNDS AND INTERMEDIATES FOR THE PROCESS - Patent 1452537 [data.epo.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The first synthesis and X-ray crystallographic analysis of an oxygen-bridged planarized triphenylborane - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Bonding in triphenylphosphine borane and related molecules - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. Vinylphosphine-borane: synthesis, gas phase infrared spectroscopy, and quantum chemical vibrational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Diphosphinoboranes as Intramolecular Frustrated Lewis Pairs: P–B–P Bond Systems for the Activation of Dihydrogen, Carbon Dioxide, and Phenyl Isocyanate - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of (Diphenylphosphine)trihydroboron

An In-Depth Technical Guide to the Characterization of (Diphenylphosphine)trihydroboron

(Diphenylphosphine)trihydroboron, also known as diphenylphosphine-borane complex (Ph₂PH·BH₃), is a crucial reagent in modern synthetic chemistry. Diphenylphosphine itself is a versatile ligand and synthetic intermediate, but it is a foul-smelling liquid that is highly susceptible to oxidation in air.[1] The formation of the borane adduct dramatically improves handling by converting the liquid phosphine into a stable, crystalline solid that is significantly more resistant to oxidation.[1] This protection allows for easier storage, weighing, and use in a variety of chemical transformations.

The borane protecting group can be selectively removed when needed, liberating the free phosphine for use in catalysis—such as in Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira couplings—or other synthetic applications. Consequently, Ph₂PH·BH₃ serves as an invaluable, air-stable precursor to the diphenylphosphino moiety. A thorough and unambiguous characterization of this compound is paramount for quality control and for understanding its reactivity. This guide provides a detailed overview of the analytical techniques used to validate the structure and purity of (diphenylphosphine)trihydroboron, grounded in the causality behind the experimental observations.

Molecular Structure and Physicochemical Properties

The defining feature of the molecule is the dative covalent bond between the lone pair of the phosphorus atom and the empty p-orbital of the boron atom in borane.

Caption: Molecular structure of (Diphenylphosphine)trihydroboron.

The key physicochemical properties of (diphenylphosphine)trihydroboron are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 41593-58-2 | |

| Molecular Formula | C₁₂H₁₄BP | [2] |

| Molecular Weight | 200.02 g/mol | |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 47-50 °C | |

| Boiling Point | 148-150 °C / 10 mmHg | |

| Solubility | Soluble in THF, toluene; insoluble in water |

Core Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Multinuclear NMR

NMR spectroscopy is the most powerful tool for the definitive characterization of Ph₂PH·BH₃. A multinuclear approach is essential to probe all key atoms in the molecule:

-

¹H NMR confirms the presence and connectivity of phenyl, P-H, and B-H protons.

-

³¹P NMR provides direct information about the phosphorus environment and its coordination state.

-

¹¹B NMR confirms the presence of the borane group and its coordination to phosphorus.

-

¹³C NMR characterizes the carbon backbone of the phenyl rings.

The interplay of couplings between these nuclei (e.g., ¹J(P-B), ¹J(B-H), ¹J(P-H)) provides unequivocal proof of the P-B dative bond and overall molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides distinct signals for the three types of protons.

-

Phenyl Protons (C₆H₅): These typically appear as complex multiplets in the aromatic region, approximately δ 7.4-7.8 ppm . Data from related tertiary diphenylphosphine boranes show signals around δ 7.67 (m, 4H) and 7.44 (m, 6H).[3]

-

Phosphine Proton (P-H): The proton directly attached to phosphorus is expected to appear as a doublet due to coupling with the ³¹P nucleus. The ¹J(P-H) coupling constant is typically large. This signal is crucial for distinguishing Ph₂PH·BH₃ from its tertiary phosphine analogue, Ph₃P·BH₃.

-

Borane Protons (BH₃): The three equivalent protons on the boron atom appear as a broad quartet due to coupling with the ¹¹B nucleus (spin I=3/2). The ¹J(B-H) coupling constant is typically around 95-100 Hz.[3] The signal is often observed in the range of δ 0.8-1.2 ppm .[3] The broadness of the signal is a result of quadrupolar relaxation from the boron nucleus.

³¹P NMR Spectroscopy

The ³¹P NMR spectrum is highly diagnostic. For phosphine-borane adducts, the ³¹P chemical shift moves significantly downfield compared to the free phosphine.

-

Chemical Shift (δ): The ³¹P chemical shift for tertiary alkyl-diphenylphosphine boranes is observed in the range of δ 15-17 ppm .[3] The value for the parent secondary phosphine-borane is expected in a similar region.

-

Multiplicity: Due to coupling with the ¹¹B nucleus (I=3/2), the proton-decoupled ³¹P signal is theoretically a 1:1:1:1 quartet. However, because ¹¹B is a quadrupolar nucleus, rapid relaxation often leads to the coalescence of these peaks into a single broad multiplet or broad singlet .[4] This line broadening is a hallmark of a phosphorus atom directly bonded to a boron atom. The one-bond P-B coupling constant, ¹J(P-B), can sometimes be resolved and is on the order of 30-50 Hz.[4][5]

¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum confirms the state of the borane moiety.

-

Chemical Shift (δ): The signal for Ph₂PH·BH₃ appears significantly upfield, typically around δ -40 ppm .[6] This is characteristic of a tetracoordinate borane center in a phosphine-borane adduct.

-

Multiplicity: In a proton-decoupled spectrum, the ¹¹B signal appears as a doublet due to coupling to the single ³¹P nucleus (¹J(B-P) ≈ 48 Hz).[4] In a proton-coupled spectrum, this doublet is further split into a quartet by the three attached protons (¹J(B-H) ≈ 95-100 Hz), resulting in a complex "doublet of quartets" that often appears as a broad multiplet.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows the signals for the phenyl carbons, with their multiplicities determined by coupling to the ³¹P nucleus.

-

Chemical Shifts (δ): Based on data from closely related structures, the phenyl carbons are expected in the δ 128-133 ppm range.[3]

-

Ipso-Carbon (C1): The carbon directly attached to phosphorus shows a large one-bond coupling constant (¹J(C-P) ≈ 55 Hz) and is found around δ 130.1 ppm .[3]

-

Ortho-Carbons (C2, C6): Appear near δ 132.5 ppm with a two-bond coupling constant (²J(C-P) ≈ 9 Hz).[3]

-

Meta-Carbons (C3, C5): Appear near δ 129.2 ppm with a three-bond coupling constant (³J(C-P) ≈ 10 Hz).[3]

-

Para-Carbon (C4): Appears near δ 131.5 ppm with a smaller four-bond coupling constant (⁴J(C-P) ≈ 2 Hz).[3]

-

Summary of Representative NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Rationale & Comments |

| ¹H | ~ 7.4 - 7.8 | Multiplet | Aromatic protons of the two phenyl groups. |

| Not Found | Doublet, ¹J(P-H) | Proton on phosphorus; its presence is key. | |

| ~ 0.8 - 1.2 | Broad Quartet, ¹J(B-H) ≈ 98 Hz | Protons on boron, split by ¹¹B (I=3/2). Broad due to quadrupolar relaxation.[3] | |

| ³¹P | ~ 16 | Broad multiplet | Signal is broadened by coupling to the quadrupolar ¹¹B nucleus.[4] A key signature of P-B bond formation. |

| ¹¹B | ~ -40 | Multiplet (or Doublet in ¹H-decoupled) | Characteristic of a tetracoordinate borane in a phosphine adduct.[6] Doublet arises from ¹J(B-P) ≈ 48 Hz.[4] |

| ¹³C | ~ 130.1 | Doublet, ¹J(C-P) ≈ 55 Hz | Ipso-carbon of the phenyl ring.[3] |

| ~ 132.5 | Doublet, ²J(C-P) ≈ 9 Hz | Ortho-carbons of the phenyl ring.[3] | |

| ~ 129.2 | Doublet, ³J(C-P) ≈ 10 Hz | Meta-carbons of the phenyl ring.[3] | |

| ~ 131.5 | Doublet, ⁴J(C-P) ≈ 2 Hz | Para-carbon of the phenyl ring.[3] |

Note: Specific chemical shift values are based on closely related tertiary phosphine borane structures and may vary slightly for the title compound.

Vibrational Spectroscopy (IR/Raman)

Interpreting the Key Vibrational Modes

Infrared (IR) and Raman spectroscopy are excellent for identifying characteristic functional groups and the foundational P-B bond. The choice between techniques depends on the vibration; B-H stretches are strong in the IR, while the P-B stretch is often more clearly observed in the Raman spectrum.

-

B-H Stretching (ν(B-H)): This is a strong, sharp absorption in the IR spectrum, typically found in the region of 2350-2400 cm⁻¹ .[7] Its presence is clear evidence for the borane moiety.

-

P-H Stretching (ν(P-H)): A medium intensity band expected around 2300-2450 cm⁻¹ .

-

P-B Stretching (ν(P-B)): This vibration directly probes the dative bond. It is a lower-energy vibration and has been experimentally identified in the Raman spectrum of Ph₂PH·BH₃ at 585 cm⁻¹ .[8] This peak is a definitive signature of the adduct.

Summary of Key Vibrational Data

| Vibration Mode | Technique | Frequency (cm⁻¹) | Intensity | Reference(s) |

| B-H Stretch | IR | ~2358 | Strong | [7] |

| P-H Stretch | IR | ~2452 | Medium | [9] |

| Aromatic C-H Stretch | IR | >3000 | Medium | [10] |

| P-B Stretch | Raman | 585 | Medium | [8] |

Mass Spectrometry

Expected Fragmentation

Mass spectrometry (MS) confirms the molecular weight and can reveal structural information through fragmentation analysis. For Ph₂PH·BH₃, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is preferred.

-

Molecular Ion: The molecular weight is 200.02 g/mol . Depending on the technique, one might observe the protonated molecule [M+H]⁺ at m/z 201 or a sodium adduct [M+Na]⁺ at m/z 223.

-

Primary Fragmentation: The most characteristic fragmentation pathway for phosphine-borane adducts is the cleavage of the dative P-B bond. This results in the loss of the borane group (BH₃, mass ≈ 13.8 Da). The observation of a major fragment corresponding to the free diphenylphosphine cation ([Ph₂PH]⁺) at m/z 186 is highly diagnostic.[3]

Standard Operating Procedures (SOPs)

SOP for NMR Analysis

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Easy access to alkylphosphine boranes starting from unactivated alkenes [comptes-rendus.academie-sciences.fr]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 6. rsc.org [rsc.org]

- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 9. mdpi.com [mdpi.com]

- 10. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Diphenylphosphine-Borane (Ph₂PH·BH₃)

Executive Summary: The Stabilized Phosphorus Nucleophile

Diphenylphosphine-borane (Ph₂PH·BH₃) is a crystalline, air-stable solid that serves as a crucial reagent in modern organic and organometallic chemistry. The parent compound, diphenylphosphine (Ph₂PH), is a foul-smelling, air-sensitive liquid prone to oxidation, which complicates its storage and handling. The formation of the borane adduct through a dative bond between the phosphorus lone pair and the Lewis acidic borane (BH₃) effectively "protects" the phosphine. This protection transforms a difficult-to-handle liquid into a stable, weighable solid, dramatically enhancing its utility without compromising the intrinsic reactivity of the diphenylphosphinyl moiety.

This guide provides an in-depth exploration of the synthesis, properties, and reactivity of Ph₂PH·BH₃. It is designed to equip researchers with the technical knowledge and practical insights required to effectively utilize this versatile reagent in synthesis, catalysis, and materials science applications.[1]

Synthesis and Handling: Taming Reactivity

The Logic of Borane Protection

The primary motivation for preparing Ph₂PH·BH₃ is to circumvent the oxidative instability of Ph₂PH. The phosphorus(III) center is readily oxidized by atmospheric oxygen to form diphenylphosphinous acid (Ph₂P(O)OH). By coordinating the phosphorus lone pair to a borane moiety, this oxidation pathway is blocked. The resulting P-B bond is robust enough to confer stability but can be selectively cleaved when the free phosphine is required, making Ph₂PH·BH₃ an ideal synthetic equivalent of Ph₂PH.

Common Synthetic Route

The most direct and widely practiced synthesis involves the reaction of diphenylphosphine with a commercially available borane complex, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂). The reaction is typically performed in an inert solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent any oxidation of the starting phosphine before protection is complete.

The causality is straightforward: the electron-rich phosphorus center acts as a Lewis base, donating its lone pair to the electron-deficient boron atom of the borane complex, which acts as a Lewis acid. This forms the stable dative P→B bond.

Caption: General workflow for the synthesis of Ph₂PH·BH₃.

Detailed Experimental Protocol: Synthesis of Ph₂PH·BH₃

-

System Validation: This protocol is self-validating. Successful synthesis is confirmed by the formation of a white solid and verified by melting point analysis and spectroscopic methods consistent with the product structure. The stability of the final product in air, compared to the starting material, provides immediate qualitative validation.

-

Inert Atmosphere Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar is fitted with a rubber septum and a nitrogen/argon inlet. The flask is purged with the inert gas for 15-20 minutes.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask via cannula or syringe. Diphenylphosphine (1.0 eq) is then added dropwise via syringe. The solution is cooled to 0 °C in an ice bath.

-

Borane Addition: A solution of borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.05 eq) in THF is added dropwise to the stirred phosphine solution over 10 minutes. The reaction is exothermic; slow addition is crucial to maintain temperature control.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

Isolation: The solvent is removed under reduced pressure (rotary evaporation) to yield a crude solid. The solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to afford Ph₂PH·BH₃ as a white crystalline solid.

Handling and Storage

Although Ph₂PH·BH₃ is significantly more stable than its parent phosphine, best practices dictate it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and protected from moisture to ensure long-term purity.[2] It is classified as a water-reactive solid.[3]

Physical and Spectroscopic Properties

Physical Characteristics

The key physical properties of diphenylphosphine-borane are summarized below, providing essential data for experimental design.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₄BP | [3] |

| Molecular Weight | 200.02 g/mol | |

| Appearance | White to off-white crystalline solid/powder | [3] |

| Melting Point | 47-50 °C | [4] |

| Boiling Point | 148-150 °C at 10 mmHg | [4] |

| CAS Number | 41593-58-2 |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of Ph₂PH·BH₃. While specific published spectra are scarce, the expected characteristics can be reliably predicted based on the known effects of borane coordination and the structure of the molecule.

| Technique | Nucleus / Region | Expected Characteristics | Rationale |

| NMR | ¹H NMR | ~7.3-7.8 ppm (m, 10H): Phenyl protons. ~5.5-6.5 ppm (d, 1H): P-H proton, with a large ¹JP-H coupling constant (~350-450 Hz). ~0.5-2.5 ppm (br q, 3H): B-H protons, broad due to quadrupolar relaxation of ¹¹B, showing coupling to ¹¹B. | The P-H proton is significantly deshielded and exhibits characteristic coupling to the phosphorus nucleus. The BH₃ protons appear far upfield and are broadened by the quadrupolar boron nucleus. |

| NMR | ³¹P NMR | +10 to +25 ppm (br d): A single, broad doublet is expected. | Coordination to the electron-withdrawing BH₃ group causes a significant downfield shift (Δδ ≈ 60-70 ppm) compared to free Ph₂PH (δ ≈ -41 ppm). The signal is split by the directly attached proton (¹JP-H) and broadened by coupling to ¹¹B. |

| NMR | ¹¹B NMR | -30 to -45 ppm (br q): A single, broad quartet is expected. | The boron atom is tetracoordinate, resulting in a characteristic upfield shift compared to tricoordinate boranes.[5] The signal is split by the three attached protons (¹JB-H). |

| IR | Wavenumber (cm⁻¹) | ~2350-2450 cm⁻¹: P-H stretch. ~2250-2400 cm⁻¹: B-H stretching bands (multiple). ~1000-1150 cm⁻¹: B-H deformation bands. | The P-H and B-H stretching frequencies are highly characteristic.[6] The presence of strong bands in these regions is a key indicator of the complex's formation and integrity. |

Structural Analysis

-

Geometry: The molecule adopts a tetrahedral geometry around both the phosphorus and boron centers.[7]

-

Bond Lengths: The crucial P-B dative bond length is expected to be approximately 1.91-1.95 Å.[7]

-

Conformation: The two phenyl groups and the hydrogen atom on the phosphorus, along with the borane group, create a chiral center at phosphorus in substituted analogues, a feature exploited in the synthesis of P-chiral ligands.[8]

Chemical Properties and Reactivity

The utility of Ph₂PH·BH₃ stems from its dual nature: it is a stable, protected phosphine that can be readily deprotonated to form a potent nucleophile.

Deprotonation and Nucleophilic Reactivity

The proton on the phosphorus atom is acidic and can be removed by a strong base, such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA), to generate a lithium diphenylphosphide-borane adduct, [Ph₂P·BH₃]⁻Li⁺.[9] This anionic species is a powerful phosphorus-centered nucleophile.

Causality: The electron-withdrawing nature of the two phenyl groups and the coordinated borane moiety enhances the acidity of the P-H proton, facilitating its abstraction. The resulting anion is a "soft" nucleophile, ideal for forming P-C, P-Si, and P-P bonds through reactions with various electrophiles (e.g., alkyl halides, epoxides, silyl chlorides).

Detailed Experimental Protocol: Deprotonation and Alkylation

-

System Validation: This protocol is validated by the consumption of the starting material (monitored by TLC or GC) and the formation of a new product whose spectroscopic data (e.g., disappearance of the P-H signal in ¹H NMR and a shift in the ³¹P NMR signal) are consistent with the desired tertiary phosphine-borane.

-

Setup: Under an inert atmosphere, a solution of Ph₂PH·BH₃ (1.0 eq) in anhydrous THF is prepared in a flame-dried flask and cooled to -78 °C (dry ice/acetone bath).

-

Deprotonation: n-Butyllithium (1.05 eq, as a solution in hexanes) is added dropwise via syringe. The solution is stirred at -78 °C for 30 minutes. A color change (typically to yellow or orange) indicates the formation of the phosphide anion.

-

Electrophile Addition: An electrophile (e.g., benzyl bromide, 1.0 eq) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, a tertiary phosphine-borane (e.g., Ph₂P(CH₂Ph)·BH₃), is purified by flash column chromatography on silica gel.

Precursor to Phosphine Ligands for Catalysis

A primary application of Ph₂PH·BH₃ is its use as a building block for more complex phosphine ligands, which are indispensable in homogeneous catalysis.[4] The phosphide-borane anion generated via deprotonation can be used in nucleophilic substitution reactions to construct bidentate and polydentate ligands. Once the desired ligand framework is assembled, the borane protecting group can be removed (deprotection) by treatment with an amine (like DABCO or morpholine) or by acid-catalyzed methanolysis to release the free phosphine ligand, ready for coordination to a transition metal.[9][10]

Caption: Reactivity pathways and applications of Ph₂PH·BH₃.

Safety Profile

Proper handling of Ph₂PH·BH₃ is essential for laboratory safety. The compound presents specific chemical hazards that must be managed with appropriate engineering controls and personal protective equipment.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Substances which, in contact with water, emit flammable gases | GHS02 (Flame) | Danger | H261: In contact with water releases flammable gases. | [3] |

-

Reactivity Hazards: The primary hazard is its reactivity with water, which liberates flammable hydrogen gas. All transfers and reactions should be conducted under anhydrous conditions. The compound is air-stable but should be handled under an inert atmosphere to maintain purity.[2]

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves, is required. Work should be conducted in a chemical fume hood.[2]

-

Fire Safety: In case of fire, use a Class D dry powder extinguisher (e.g., Met-L-X), CO₂, or dry chemical. DO NOT USE WATER.

Conclusion

Diphenylphosphine-borane is more than just a protected chemical; it is an enabling reagent that has simplified the synthesis and expanded the application of organophosphorus compounds. Its benchtop stability, predictable reactivity, and role as a precursor to a vast library of phosphine ligands secure its importance in academic research and industrial applications, from drug discovery to materials science.[1] A thorough understanding of its properties, as detailed in this guide, is the foundation for its safe and effective use in advancing chemical innovation.

References

-

Ereztech. (n.d.). Borane diphenylphosphine complex | Diphenylphosphineborane | C12H14BP. Retrieved from [Link]

-

ResearchGate. (n.d.). A clean and simple method for deprotection of phosphines from borane complexes. Retrieved from [Link]

-

Imamoto, T., et al. (1990). Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranes. Journal of the American Chemical Society, 112(13), 5244–5252. [Link]

-

ResearchGate. (n.d.). 31P{1H} and 11B NMR Data of Diphosphinoborane (1b) and Triphosphinoboranes (1c−5c). Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Ultrafast electronic, infrared, and X-ray absorption spectroscopy study of Cu(I) phosphine diimine complexes. RSC Publishing. [Link]

-

European Patent Office. (n.d.). PROCESS FOR PREPARATION OF DIPHOSPHINE COMPOUNDS AND INTERMEDIATES FOR THE PROCESS - Patent 1452537. Retrieved from [Link]

-

MDPI. (2021). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules, 26(11), 3379. [Link]

-

ResearchGate. (n.d.). Mechanism of Phosphine Borane Deprotection with Amines: The Effects of Phosphine, Solvent and Amine on Rate and Efficiency. Retrieved from [Link]

-

International Union of Crystallography. (2022). Synthesis, crystal structure and Hirshfeld analysis of triphenylphosphine–(4-bromophenyl)borane. IUCrData, 7(10). [Link]

-

SciSpace. (2022). Coordination and Dehydrogenation of Diphosphine–Borane Ph2PCH2PPh2·BH3 at a Heterometallic MoRe Center to Give an Agostic Bor. Inorganics, 10(12), 232. [Link]

-

PubMed. (2008). Vinylphosphine-borane: synthesis, gas phase infrared spectroscopy, and quantum chemical vibrational calculations. The Journal of Chemical Physics, 129(22), 224306. [Link]

-

ResearchGate. (n.d.). Deprotection Techniques for Phosphine-Borane Complexes: Methods and Extraction Coefficients. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of [Pd(Hdz)(PPh3)Cl] complex. Retrieved from [Link]

-

JSC Aviabor. (n.d.). Borane-triphenylphosphine. Retrieved from [Link]

-

National Institutes of Health. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. ACS Omega, 7(46), 42426–42431. [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Borane diphenylphosphine complex | Diphenylphosphineborane | C12H14BP - Ereztech [ereztech.com]

- 4. 硼烷二苯基膦复合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. Vinylphosphine-borane: synthesis, gas phase infrared spectroscopy, and quantum chemical vibrational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Diphenylphosphine Borane

This guide provides a comprehensive overview of the solubility characteristics of diphenylphosphine borane ((C₆H₅)₂PH·BH₃), a versatile and widely utilized reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a thorough understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of this compound and Its Solubility

This compound is a stable, air-insensitive phosphine-borane adduct that serves as a convenient and safer alternative to the pyrophoric diphenylphosphine. Its applications are extensive, ranging from its use as a precursor in the synthesis of phosphine ligands for catalysis to its role in deoxygenation reactions and the formation of P-C bonds. Understanding the solubility of this compound is paramount for its effective utilization in these synthetic transformations. The choice of solvent not only dictates the feasibility of a reaction by ensuring a homogeneous reaction medium but also influences reaction kinetics, pathway selection, and product purification.

This guide delves into the theoretical underpinnings of this compound's solubility, provides qualitative solubility data in common organic solvents, and presents a detailed, self-validating experimental protocol for the quantitative determination of its solubility.

Theoretical Framework for Solubility

The solubility of a crystalline solid like this compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.

Key Factors Influencing the Solubility of this compound:

-

Polarity: this compound possesses a moderate polarity arising from the P-H and B-H bonds, as well as the phenyl groups. The P-B dative bond also contributes to its electronic distribution. Its solubility is therefore expected to be highest in solvents of comparable polarity.

-

Van der Waals Forces: The two phenyl rings contribute significantly to the molecule's size and surface area, leading to substantial London dispersion forces. Solvents that can effectively engage in these interactions, such as aromatic and chlorinated hydrocarbons, are likely to be good solvents.

-

Hydrogen Bonding: While this compound has P-H and B-H bonds, its ability to act as a strong hydrogen bond donor or acceptor is limited. Its interaction with protic solvents like alcohols may be less favorable compared to aprotic solvents.

-

Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the this compound molecules together in the crystal lattice is a critical factor. A high lattice energy will necessitate more favorable solute-solvent interactions to achieve significant solubility.

Qualitative Solubility Profile

While precise quantitative solubility data for this compound is not extensively reported in the literature, a qualitative understanding can be gleaned from various synthetic reports and the general behavior of related phosphine-borane adducts. The following table summarizes the observed solubility of this compound in a range of common laboratory solvents.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Observed Solubility |

| Aprotic Solvents | |||

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Highly Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Highly Soluble |

| Chloroform | CHCl₃ | 4.8 | Highly Soluble |

| Toluene | C₇H₈ | 2.4 | Soluble |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Soluble |

| Acetone | C₃H₆O | 21 | Soluble |

| Acetonitrile | CH₃CN | 37.5 | Sparingly Soluble |

| Hexane | C₆H₁₄ | 1.9 | Sparingly Soluble |

| Protic Solvents | |||

| Ethanol | C₂H₅OH | 24.6 | Sparingly Soluble |

| Water | H₂O | 80.1 | Insoluble, Decomposes |

This table is a compilation of qualitative observations from synthetic procedures and general knowledge of similar compounds. For precise applications, quantitative determination is recommended.

Quantitative Solubility Determination: An Experimental Protocol

The following protocol provides a robust and self-validating method for the quantitative determination of this compound solubility in a given solvent at a specific temperature. This method is based on the widely accepted analytical technique of reaching equilibrium in a saturated solution.

Principle